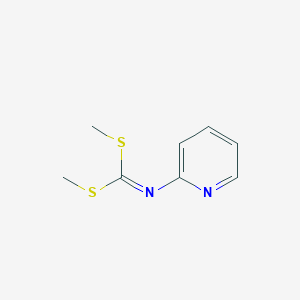
Diethyl 2-diazomalonate
Overview
Description
Diethyl 2-diazomalonate is a diazo compound . It has the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . It is used in the bioreversible esterification of proteins .
Synthesis Analysis
Diethyl 2,2-diazidomalonate can be synthesized starting from diethyl malonate . The synthesis involves mixing diethyl 2,2-diazidomalonate with water and reacting it with an equimolar amount of the respective base at slightly elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound is characterized by a diazo group (two nitrogen atoms) attached to a malonate ester . The InChI representation of the molecule isInChI=1S/C7H10N2O4/c1-3-12-6(10)5(9-8)7(11)13-4-2/h3-4H2,1-2H3 . Chemical Reactions Analysis
This compound has been shown to convert carboxylic acids to esters efficiently in an aqueous environment . The basicity of the diazo compound is critical: low basicity does not lead to a reaction but high basicity leads to hydrolysis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.17 g/mol . It has a topological polar surface area of 54.6 Ų and a complexity of 235 . It has no hydrogen bond donors but has 5 hydrogen bond acceptors .Scientific Research Applications
Catalysis and Reaction Mechanisms
Diethyl 2-diazomalonate has been studied extensively in catalysis, particularly involving rhodium(II) carboxylates. These studies reveal that this compound can participate in alkane functionalization, where different reactive species, including metal-carbene intermediates and ‘free’ carbene, are involved (Demonceau et al., 1990). This compound also plays a role in Rhodium-catalyzed carbene N–H insertion reactions, leading to the production of anilinomalonates and indoxylic acid esters (Honey & Moody, 2014).
Synthesis of Heterocyclic Compounds
In the synthesis of heterocyclic compounds, this compound reacts with various substrates to produce 1,3-dithioles, Δ2-oxazolines, and 1,3-oxathioles depending on the catalyst used (Capuano et al., 1980). These reactions highlight the versatility of this compound in generating diverse heterocyclic structures.
Photochemical and Thermal Reactivity
The photochemical and thermal decomposition of this compound has been studied, demonstrating its role in the formation of O-H insertion products and its reactivity under different conditions (Bogdanova & Popik, 2004). This research provides insights into the stability and reactivity of this compound under varying conditions.
Functionalization of Aromatic C-H Bonds
This compound is used in Rhodium-catalyzed intermolecular coupling with arene C-H bonds. This process results in the formation of α-aryl carbonyl compounds, demonstrating significant regioselectivity and functional group tolerance (Chan et al., 2012). This application is crucial for creating specific molecular structures in organic synthesis.
Applications in Organic Synthesis
This compound's reactivity is leveraged in various organic synthesis processes, such as the generation of ester enolates and functionalized 1,3-oxazole derivatives. These reactions are essential for creating intermediates in the synthesis of natural products and other heterocyclic systems (Pardo et al., 1981; Connell et al., 1993)(Connell et al., 1993).
Mechanism of Action
Target of Action
Diethyl 2-diazomalonate primarily targets carboxylic acid groups in proteins . These groups play a crucial role in protein structure and function, influencing protein folding, stability, and interactions with other molecules.
Mode of Action
The compound interacts with its targets by converting carboxylic acids to esters efficiently in an aqueous environment . The basicity of the diazo compound is critical for this interaction. This reactivity extends to carboxylic acid groups in a protein .
Biochemical Pathways
The affected pathway involves the conversion of carboxylic acids to esters, followed by the hydrolysis of these esters by human cellular esterases . The hydrolysis regenerates the protein carboxyl groups . This pathway allows for the reversible modification of proteins, which could be beneficial in various biochemical applications.
Pharmacokinetics
The compound’s ability to convert carboxylic acids to esters in an aqueous environment suggests that it may have good solubility and could potentially be well-absorbed in the body
Result of Action
The primary molecular effect of this compound’s action is the conversion of carboxylic acids in proteins to esters . This modification is reversible, with human cellular esterases able to hydrolyze the esters and regenerate the protein carboxyl groups . This reversible modification could potentially be used to modify proteins covalently but reversibly with desirable pendants, such as pharmacokinetic enhancing, cell-targeting, or cell-penetration moieties .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound is stable at low temperatures but can become unstable and potentially explosive when exposed to sunlight and heat .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Diethyl 2-Diazomalonate’s reactivity extends to carboxylic acid groups in a protein . The ensuing esters are hydrolyzed by human cellular esterases to regenerate protein carboxyl groups . This new mode of chemical modification could enable the key advantages of prodrugs to be translated from small molecules to proteins .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to modify proteins covalently but reversibly . This modification can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of carboxylic acids to esters . This process is efficient in an aqueous environment and extends to carboxylic acid groups in a protein . The ensuing esters are then hydrolyzed by human cellular esterases to regenerate protein carboxyl groups .
properties
IUPAC Name |
diethyl 2-diazopropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-6(10)5(9-8)7(11)13-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSINDLUNOGABJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


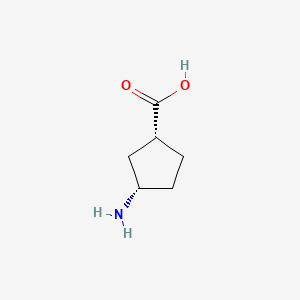
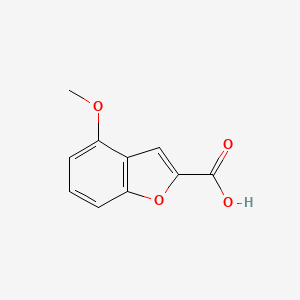

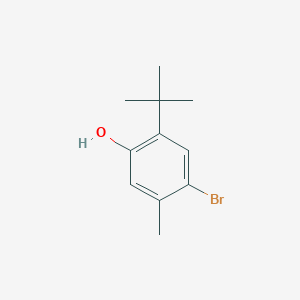
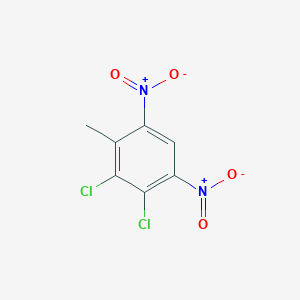

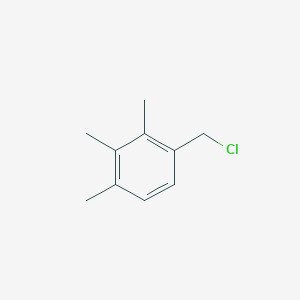
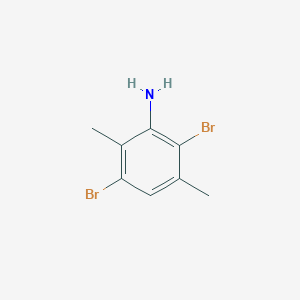

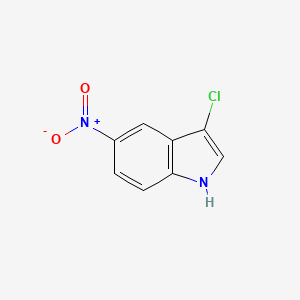
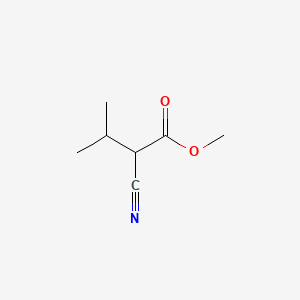
![1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-](/img/structure/B3181076.png)
